Potassium tetrakis(pentafluorophenyl)borate
Overview
Description
Potassium tetrakis(pentafluorophenyl)borate is a chemical compound with the molecular formula C24BF20K. It is widely used as a biochemical reagent, a catalyst, and a pharmaceutical intermediate. The compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tetrakis(pentafluorophenyl)borate can be synthesized through the reaction of potassium fluoride with tetrakis(pentafluorophenyl)borate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran. The process involves the following steps:
- Dissolution of tetrakis(pentafluorophenyl)borate in the solvent.
- Addition of potassium fluoride to the solution.
- Stirring the mixture at room temperature for several hours.
- Filtration to remove any insoluble impurities.
- Evaporation of the solvent to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Potassium tetrakis(pentafluorophenyl)borate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl groups are replaced by other nucleophiles.
Coordination Reactions: It can form coordination complexes with various metal ions, acting as a ligand.
Redox Reactions: The compound can undergo redox reactions, where it acts as an oxidizing or reducing agent
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Metal Ions: Coordination reactions often involve transition metal ions such as copper, nickel, and palladium.
Redox Agents: Redox reactions may involve agents like hydrogen peroxide, sodium borohydride, or other reducing/oxidizing agents
Major Products:
Substitution Products: Depending on the nucleophile, the products can include substituted pentafluorophenyl derivatives.
Coordination Complexes: Various metal complexes with unique properties and applications.
Redox Products: The products of redox reactions vary based on the specific reaction conditions and reagents used
Scientific Research Applications
Potassium tetrakis(pentafluorophenyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is employed in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of potassium tetrakis(pentafluorophenyl)borate involves its ability to act as a ligand and form coordination complexes with metal ions. The strong electron-withdrawing effect of the fluorine atoms on the pentafluorophenyl groups enhances the compound’s stability and reactivity. This property allows it to participate in various catalytic and redox processes, facilitating the formation of desired products .
Comparison with Similar Compounds
Potassium tetrakis(pentafluorophenyl)borate is unique due to its high stability and reactivity, attributed to the presence of multiple pentafluorophenyl groups. Similar compounds include:
Sodium tetrakis(pentafluorophenyl)borate: Similar in structure but with sodium as the counterion.
Ammonium tetrakis(pentafluorophenyl)borate: Contains ammonium as the counterion and is used in similar applications.
Triphenylcarbonium tetrakis(pentafluorophenyl)borate: Features a triphenylcarbonium cation and is used in different catalytic processes .
These compounds share similar properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
potassium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.K/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHRIJOPWTIKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24BF20K | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335165 | |
Record name | Potassium tetrakis(pentafluorophenyl)borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89171-23-3 | |
Record name | Potassium tetrakis(pentafluorophenyl)borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89171-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Borate(1-), tetrakis(2,3,4,5,6-pentafluorophenyl)-, potassium (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium tetrakis(pentafluorophenyl)borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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